Benzo[b]thiophene-4-ol
Overview
Description
Benzo[b]thiophene-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H6OS and its molecular weight is 150.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Benzo[b]thiophen-4-ol is a key intermediate in the synthesis of Brexpiprazole , an antipsychotic drug . Brexpiprazole primarily targets the dopamine receptor D2 , acting as a partial agonist . This receptor plays a crucial role in the regulation of dopamine, a neurotransmitter that influences various brain functions such as mood, cognition, and behavior .
Mode of Action
The interaction of Benzo[b]thiophen-4-ol with its targets involves key C–N bond formation (amination) steps that link the piperazine core between the constituent benzo[b]thiophen and 7-butoxyquinolin-2(1H)-one fragments . This process is facilitated by a palladium-mediated Buchwald–Hartwig coupling .
Biochemical Analysis
Biochemical Properties
Benzo[b]thiophene-4-ol plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to bind to the active site of the VEGFR2 receptor, which is involved in angiogenesis and cancer progression . Additionally, this compound exhibits antimicrobial properties by interacting with bacterial enzymes and disrupting their metabolic processes . The compound’s antioxidant capacity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it induces apoptosis and cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation . The compound also affects gene expression by modulating the activity of transcription factors and signaling molecules involved in cell growth and survival. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of the VEGFR2 receptor, inhibiting its activity and preventing angiogenesis . It also interacts with bacterial enzymes, leading to the disruption of their metabolic processes and resulting in antimicrobial effects . Additionally, this compound modulates gene expression by influencing the activity of transcription factors and signaling pathways involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial and antioxidant properties remain effective over time, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of bacterial infections . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a key role in the oxidation of this compound, while conjugation reactions with glutathione, sulfate, or glucuronic acid facilitate its excretion . These metabolic processes influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production . The precise subcellular localization of this compound determines its biochemical and cellular effects.
Properties
IUPAC Name |
1-benzothiophen-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRZGYNNZTVECK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189678 | |
Record name | Benzo(b)thiophene-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3610-02-4 | |
Record name | 4-Hydroxybenzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3610-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)thiophene-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZO(B)THIOPHENE-4-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S373YK9TXM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Benzo[b]thiophene-4-ol a compound of interest for antimicrobial drug discovery?
A1: this compound serves as a key building block in synthesizing novel flavonoid analogs. [] Flavonoids are naturally occurring compounds known for their diverse biological activities, including antimicrobial properties. By incorporating this compound into the flavonoid structure, researchers aim to develop new antimicrobial agents with potentially improved efficacy and target specificity.
Q2: Has this compound been found in environmental samples?
A2: Yes, this compound has been identified as a hydrolysis product of Mobil MC-A-600 (Benzo[b]thien-4-yl methylcarbamate), an insecticide. Studies have investigated the presence of this compound residues in coastal Bermuda grass and milk. [] This highlights the importance of understanding the environmental fate and potential impact of this compound.
Q3: How is this compound utilized in the synthesis of pharmaceutical compounds?
A3: this compound can be a valuable precursor in organic synthesis. For example, a novel approach to synthesizing Brexpiprazole, an atypical antipsychotic drug, utilizes commercially available 6,7-dihydrobenzo[b]thiophen-4(5H)-one. This compound can be readily converted to this compound, which then undergoes a Buchwald–Hartwig amination to introduce a key structural element of Brexpiprazole. [] This highlights the versatility of this compound in accessing complex pharmaceutical compounds.
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